(6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
Description
This compound is a benzothiazine derivative featuring a 1,1-dioxido group, two chlorine substituents (at positions 6 and 4-aryl), and a pyrrolidinyl methanone moiety. The 1,1-dioxido group enhances polarity and solubility, while the 3-chlorophenyl substituent may contribute to lipophilicity and target binding. The pyrrolidinyl methanone group is a common pharmacophore for improving metabolic stability and bioavailability .
Properties
IUPAC Name |
[6-chloro-4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O3S/c20-13-4-3-5-15(10-13)23-12-18(19(24)22-8-1-2-9-22)27(25,26)17-7-6-14(21)11-16(17)23/h3-7,10-12H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEIHQHRMBZJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[b][1,4]thiazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of chlorine atoms into the aromatic rings can be done using chlorinating agents such as thionyl chloride or sulfuryl chloride.
Sulfonamide formation: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.
Pyrrolidine attachment: The final step involves the coupling of the pyrrolidine moiety to the methanone group, which can be facilitated by using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the aromatic rings can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
(6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in the development of new materials, such as organic semiconductors.
Biological Studies: Its interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new drugs.
Mechanism of Action
The mechanism by which (6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorophenyl-Substituted Heterocycles
- highlights that nitro or chloro substituents on aryl rings can significantly influence biological activity. For example, nitroimidazole derivatives exhibit antimycobacterial activity, while chloro-substituted analogs (e.g., 4b, 4f, 4g) showed enhanced activity compared to non-substituted counterparts (Table 1) .
- The dual chloro substitution in the target compound (6-chloro on benzothiazine and 3-chloro on phenyl) may improve target affinity compared to mono-chloro analogs, as seen in nitrothiophen-containing antituberculosis agents .
Benzothiazine Derivatives
- lists a related compound, 2-(4-chlorophenyl)-3-methyl-1λ⁶,3-thiazinane-1,1,4-trione, which shares a thiazinane core and chlorophenyl group.
Pyrrolidinyl Methanone Moieties
- describes pyrazole and thiophene derivatives with pyrrolidine or similar aliphatic rings. For instance, compound 7b includes a methanone group linked to a pyrazole ring. The pyrrolidinyl group in the target compound may enhance membrane permeability compared to bulkier aromatic substituents (e.g., in 10, which has a pyrimidine-carbonitrile group) .
Antimycobacterial and Antituberculosis Potential
- demonstrates that chloro and nitro substituents on aryl rings correlate with improved antimycobacterial activity. While the target compound lacks a nitro group, its dual chloro substitution may compensate by enhancing lipophilicity and membrane penetration, similar to nitrothiophen derivatives .
Physicochemical Properties
- The 1,1-dioxido group in the target compound increases polarity, analogous to sulfonated quaternary ammonium compounds discussed in , where critical micelle concentration (CMC) measurements reflect enhanced solubility .
Data Tables
Table 1: Key Structural and Functional Comparisons
Table 2: Substituent Effects on Activity
Biological Activity
The compound (6-chloro-4-(3-chlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone , also known by its IUPAC name, exhibits significant biological activities that have been the subject of various studies. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications.
- Molecular Formula : C19H17ClN2O3S
- Molecular Weight : 388.87 g/mol
- Structure : The compound features a benzo[b][1,4]thiazine core with a pyrrolidine moiety and chlorinated phenyl groups.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzothiadiazine have been shown to act against various bacterial strains by inhibiting cell wall synthesis and disrupting membrane integrity.
Anticancer Properties
Studies have demonstrated that compounds related to this thiazine derivative possess anticancer activity. They induce apoptosis in cancer cells through the activation of intrinsic pathways. In vitro assays revealed that these compounds can inhibit the proliferation of multiple cancer cell lines, suggesting potential as chemotherapeutic agents.
Neuropharmacological Effects
Recent investigations into the neuropharmacological effects of similar compounds indicate their potential as positive allosteric modulators of AMPA receptors. This activity is associated with enhanced cognitive functions without the excitotoxic effects typical of direct agonists. For example, research has shown that certain benzothiadiazine derivatives can increase neurotransmitter levels in the hippocampus, which is crucial for memory and learning processes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Thiazine Core : Starting from appropriate thiazine precursors and chlorinated aromatic compounds.
- Pyrrolidine Attachment : The introduction of the pyrrolidine moiety is achieved through nucleophilic substitution.
- Purification and Characterization : Final products are purified using chromatography techniques and characterized via NMR and mass spectrometry.
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of a series of benzothiadiazine derivatives on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to apoptosis.
Case Study 2: Neuropharmacological Effects
In a behavioral study involving mice, administration of a related compound resulted in improved performance in memory tasks compared to controls. The compound was shown to enhance acetylcholine release in synaptic clefts, supporting its role as a cognitive enhancer.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
